Methyl 6-fluorobenzo[b]thiophene-2-carboxylate
Overview
Description
“Methyl 6-fluorobenzo[b]thiophene-2-carboxylate” is a chemical compound with the CAS Number: 550998-52-2. Its molecular weight is 210.23 . The IUPAC name for this compound is methyl 6-fluoro-1-benzothiophene-2-carboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H7FO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Electrosynthesis and Fluorination
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate plays a role in electrosynthesis. Anodic fluorination of its derivatives, specifically 3-oxo-2,3-dihydrobenzo[b]thiophene and methyl 3-oxo-2,3-dihydrobenzo[b]thiophene-2-carboxylate, leads to selectively monofluorinated products (Yin, Inagi, & Fuchigami, 2011).
Synthesis of Selective Inhibitors
The compound has been used in the synthesis of structurally novel benzo[b]thiophene-2-carboxamidines, which are potent and selective inhibitors of urokinase-type plasminogen activator (uPA) (Bridges et al., 1993).
Antiviral Applications
This compound derivatives exhibit antiviral activities, particularly against tobacco mosaic virus (TMV) and potato virus Y (PVY), highlighting its potential in antiviral research (Xie et al., 2017).
Conducting Polymer Research
Substituted derivatives, including methyl-, chloro-, and fluoro-substituted benzo[b]thiophenes, are studied for their effects on conducting polymers. These substitutions have notable impacts on the n- and p-doping potentials of these polymers (King & Higgins, 1994).
Cytotoxic Activity in Cancer Research
Derivatives of this compound show potential in cancer research due to their cytotoxic activities against certain cancer cell lines, including murine leukemia and Lewis lung carcinoma (Deady et al., 2005).
Apoptosis-Inducing Agents in Cancer Treatment
Compounds containing the benzo[b]thiophene scaffold, including this compound derivatives, have been identified as potent apoptosis-inducing agents in cancer chemotherapy. They show significant antiproliferative activity and the ability to induce cell death in cancer cells (Romagnoli et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, which provide guidance on how to handle the compound safely .
properties
IUPAC Name |
methyl 6-fluoro-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPXPMLXQVWORI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722226 | |
Record name | Methyl 6-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
550998-52-2 | |
Record name | Methyl 6-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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